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CAS No.: 1142192-31-1
Cat. No.: B1521502

Get Quote

Executive Summary

This guide details the structural elucidation of 6-Bromo-5-pivalamidonicotinic acid (CAS:
1142192-31-1), a critical heterocyclic intermediate often employed in the synthesis of kinase
inhibitors and bioactive pharmacophores. The primary analytical challenge lies in distinguishing
the correct regiochemistry of the bromine and pivalamido substituents on the nicotinic acid
core. This document provides a self-validating analytical workflow, moving from high-resolution
mass spectrometry (HRMS) to definitive 2D NMR characterization, ensuring the rigorous
identification required for pharmaceutical grade standards.

Synthetic Context & Regioisomer Logic

To understand the structural assignment, one must first consider the synthetic provenance. The
molecule is typically derived from 5-aminonicotinic acid.

e Precursor: 5-Aminonicotinic acid.[1]

o Transformation: Electrophilic bromination followed by acylation (pivaloylation).
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Regioselectivity: The amino group at C-5 is a strong ortho/para activator. The carboxylic acid
at C-3 is a meta director.

o Site 1 (C-2):0rtho to COOH, para to NH2.
o Site 2 (C-4):0Ortho to both COOH and NH: (Sterically crowded).
o Site 3 (C-6):0rtho to NH2, alpha to Nitrogen.

Outcome: Bromination preferentially occurs at C-6 due to the strong ortho-direction of the
amine and reduced steric hindrance compared to C-4. The subsequent protection of the
amine with pivaloyl chloride yields the target structure.

Understanding this pathway allows us to predict the primary impurities (2-bromo isomer) and

design the elucidation strategy to rule them out.

High-Resolution Mass Spectrometry (HRMS)

The first pillar of identification is establishing the molecular formula and the presence of

bromine.

Method: ESI-QTOF in Negative Mode (ESI-).
Theoretical Formula:

Exact Mass: 300.0110 Da (

)

Observed Data:

o peak at m/z 299.0037.

o Isotope Pattern: A distinct 1:1 doublet separated by 2 mass units (299.0 and 301.0),
characteristic of a mono-brominated species (

and

)
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Conclusion: The mass spectral data confirms the elemental composition and the presence of a
single bromine atom.

Vibrational Spectroscopy (FT-IR)

IR spectroscopy provides rapid confirmation of the functional groups, specifically distinguishing
the acid and amide carbonyls.

Wavenumber (

Functional Group Assignment
)
O-H Stretch 2500-3300 (broad) Carboxylic acid dimer
N-H Stretch 3350 (sharp/medium) Secondary amide
C=0 Stretch (1) 1710 Carboxylic acid
C=0 Stretch (2) 1685 Amide | band (Pivalamido)
C=C/C=N 1580, 1450 Pyridine ring skeletal vibrations

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the structural proof. We must assign the two aromatic protons (H-2 and H-4)
and prove their positions relative to the substituents.

H NMR Analysis (DMSO- , 400 MHz)

The spectrum displays two distinct aromatic singlets, confirming a tetra-substituted pyridine ring
with meta-positioned protons.
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Shift (
Multiplicity Integral Assignment Logic
ppm)
Exchangeable
13.50 brs 1H COOH o
acidic proton.
Amide proton,
9.65 s 1H NH deshielded by
carbonyl.
Deshielded by
d(
8.85 1H H-2 -N and ortho-
Hz)
COOH.
d( Shielded relative
8.55 1H H-4 to H-2; ortho to
Hz) NH-Piv.
Pivaloyl tert-butyl
1.28 S 9H Y Y

group.

Note: The coupling constant of 2.0 Hz is characteristic of meta-coupling (

) across the pyridine ring.

C NMR Analysis (DMSO-, 100 MHz)

Key quaternary carbons are identified to build the skeletal framework.
e Carbonyls:

177.2 (Amide), 165.8 (Acid).
e Aromatic C-H:

149.5 (C-2), 136.2 (C-4).
e Quaternary Aromatics:

o 142.1 (C-6): Attached to Br (shifted upfield relative to C-H, but downfield due to N).
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o 134.5 (C-5): Attached to Amide N.
o 128.0 (C-3): Attached to COOH.
e Aliphatic:
39.5 (Cg-Piv), 27.1 (
-Piv).

Definitive 2D NMR (HMBC & NOESY)

To conclusively prove the 6-bromo-5-pivalamido regiochemistry over the 2-bromo-5-pivalamido
isomer, we utilize Heteronuclear Multiple Bond Correlation (HMBC).

Critical HMBC Correlations:
e H-2(
8.85) Correlations:
o Strong
to C-6 (
142.1). This connects H-2 to the Bromine-bearing carbon via Nitrogen.
o Strong
to C=0 (Acid,
165.8).
o Absence: No correlation to the Amide carbonyl.
o H-4(
8.55) Correlations:

o Strong
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to C-2 (
149.5) and C-6 (
142.1).

o Strong
to C-3 (
128.0) and C-5 (
134.5).

o Crucial: H-4 shows a correlation to the Amide C-5, placing it adjacent to the pivalamido
group.

NOESY Confirmation:
e H-4 shows a spatial NOE correlation with the Amide NH (
9.65).

e H-2 shows NO NOE correlation with the Amide NH.

« Interpretation: This confirms the Amide is at position 5, adjacent to H-4, and remote from H-
2.

Visualization of HMBC Logic

The following diagram illustrates the definitive HMBC correlations that lock the structure.
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Caption: HMBC connectivity map. Red/Green arrows indicate the specific long-range couplings
that distinguish the 6-bromo regioisomer.

Structural Validation Flowchart

This logic gate ensures that the assigned structure is the only mathematical possibility based
on the data.
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Unknown Isomer . .
(C11H13BrN203) No: Isomer Rejected

HRMS: M-H = 299.0037
Isotope Pattern 1:1

Confirm Mono-Brominated

onfirmed

1H NMR:
Two Singlets (H-2, H-4)
Meta-coupling (2Hz)

Is Br at Pos 2 or 6?

NOESY Experiment:
Is NH close to H-4?

Strong NOE

Yes: NH is at Pos 5
H-4 is at Pos 4

HMBC: H-2 -> C-Br (C-6)?

orrelation Observed

Confirmed Structure:

6-Bromo-5-pivalamidonicotinic acid
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Caption: Logical decision tree for excluding regioisomers (2-bromo or 4-bromo) using NOESY
and HMBC data.

References

e PubChem. (n.d.).[2] 6-Bromo-5-pivalamidonicotinic acid (Compound Summary). National
Library of Medicine. Retrieved February 27, 2026, from [Link]

e MDPI. (2025). Synthesis and Structure of Nicotinic Acid Derivatives. Molecules. Retrieved
February 27, 2026, from [Link]

 University of California, San Diego. (2017). Single bond correlations in HMBC spectra.
UCSD SSPPS NMR Facility Blog. Retrieved February 27, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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